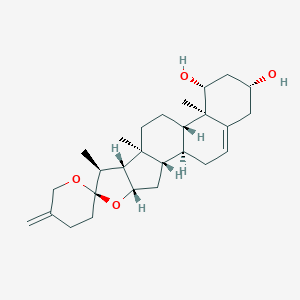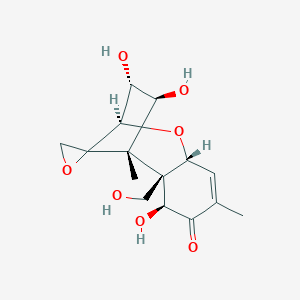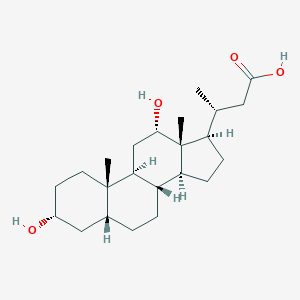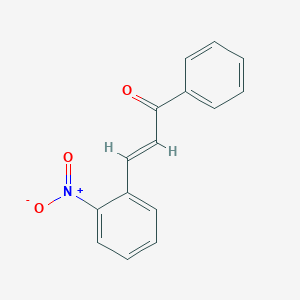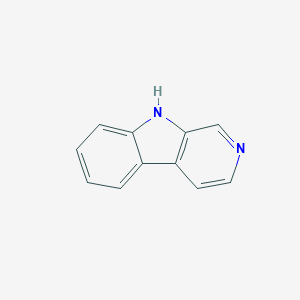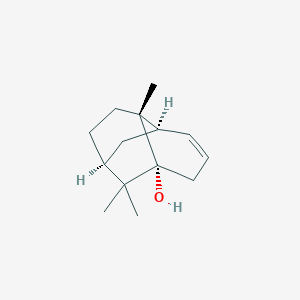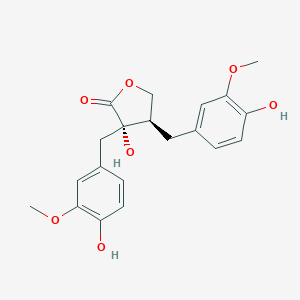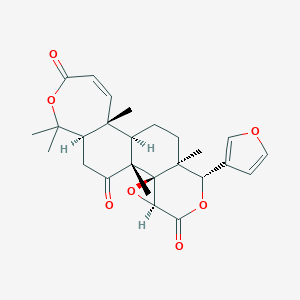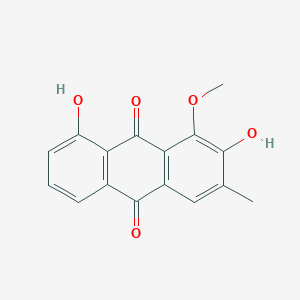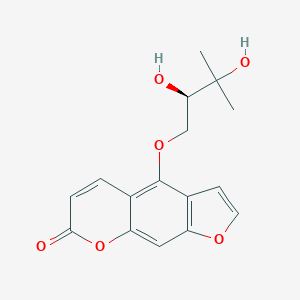
Oxypeucedanin hydrate
Vue d'ensemble
Description
Oxypeucedanin hydrate is a furanocoumarin that is widely found in various fruits and vegetables . It may interact with prescribed drugs leading to pharmacokinetic interaction . It is a natural product isolated from D. anethifolia .
Synthesis Analysis
Oxypeucedanin hydrate can be extracted from the roots of Angelica dahurica using [Bmim]Tf2N Ionic Liquid . The extraction process involves factors including solvent/solid ratio, extraction temperature, and time . Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C, and time 180 min), the yields of oxypeucedanin hydrate were 98.06% .Molecular Structure Analysis
The molecular formula of Oxypeucedanin hydrate is C16H16O6 . It has a molecular weight of 304.29 .Chemical Reactions Analysis
The extraction of Oxypeucedanin hydrate from Angelica dahurica involves the use of [Bmim]Tf2N Ionic Liquid . The back-extraction method was examined to recover target components from the IL solution .Physical And Chemical Properties Analysis
Oxypeucedanin hydrate has a density of 1.386±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 187-188℃, and a boiling point of 544.3±50.0 °C (Predicted) .Applications De Recherche Scientifique
Pharmacokinetic Interaction Studies
Oxypeucedanin hydrate is a furanocoumarin found in various fruits and vegetables and may interact with prescribed drugs leading to pharmacokinetic interactions. Studies using in vitro cell culture models investigate the role of oxypeucedanin hydrate on P-glycoprotein (P-gp) function, which is crucial for drug transportation across cell membranes .
Myogenesis Enhancement
Research indicates that oxypeucedanin hydrate promotes myogenesis by improving mitochondrial function. This suggests potential use as a nutritional supplement to improve muscle mass and function .
Extraction Efficiency Improvement
Ionic liquids (ILs) are used as alternative solvents for plant materials due to their distinctive properties. Studies have investigated the capacity of ILs to extract oxypeucedanin hydrate from plant roots, aiming to improve extraction efficiency while preventing waste .
Chemotaxonomy
Oxypeucedanin hydrate has been isolated from several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family. Its presence can aid in the chemotaxonomic classification of these plants .
Mécanisme D'action
Target of Action
Oxypeucedanin hydrate is a furanocoumarin that has been found to interact with GABA-transaminase , a hypothetical target . This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in reducing neuronal excitability in the nervous system.
Mode of Action
It has been suggested that oxypeucedanin hydrate may inhibit the activity of this enzyme, thereby increasing the levels of gaba in the brain . This could potentially lead to a reduction in neuronal excitability, which may explain its observed antiseizure effects .
Biochemical Pathways
Oxypeucedanin hydrate appears to affect the GABAergic pathway by interacting with GABA-transaminase . By inhibiting this enzyme, it could potentially increase the concentration of GABA in the brain, leading to reduced neuronal excitability . This could have downstream effects on various neurological processes, potentially contributing to its antiseizure activity .
Pharmacokinetics
After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics. Some parameters including average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of oxypeucedanin hydrate showed poor and slow absorption with the mean time to reach the peak concentration (Tmax) of 3.38 h, MRT of 5.86 h, T1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .
Result of Action
Oxypeucedanin hydrate has been shown to have potent antiseizure activity. In a study using a larval zebrafish model, oxypeucedanin hydrate was found to reduce seizure-like behavior by 74% . This suggests that the compound’s action on GABA-transaminase and the resulting increase in GABA levels may have a significant impact on neuronal excitability, leading to a reduction in seizure-like behavior .
Action Environment
The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions can significantly affect the yield of oxypeucedanin hydrate from plant sources . Furthermore, the bioavailability of oxypeucedanin hydrate can be affected by factors such as the route of administration and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of oxypeucedanin hydrate.
Safety and Hazards
Orientations Futures
The extraction of Oxypeucedanin hydrate from Angelica dahurica using [Bmim]Tf2N Ionic Liquid demonstrated satisfactory extraction ability, recovery, and enrichment of target compounds in record time . This approach could be essential to considerably reduce drawbacks encountered during the separation of Oxypeucedanin hydrate from the roots of A. dahurica .
Propriétés
IUPAC Name |
4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949318 | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxypeucedanin hydrate | |
CAS RN |
2643-85-8, 24724-52-5 | |
| Record name | (+)-Oxypeucedanin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxypeucedanin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






